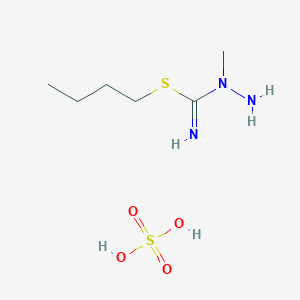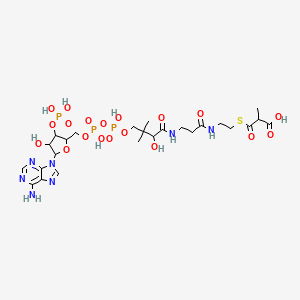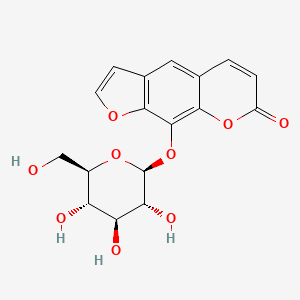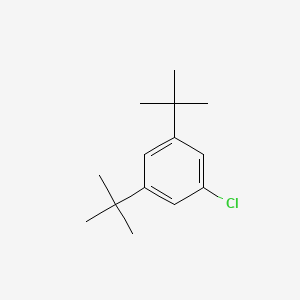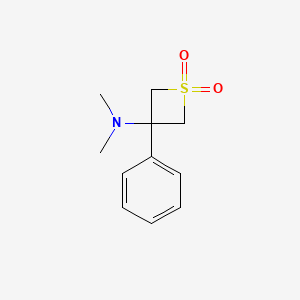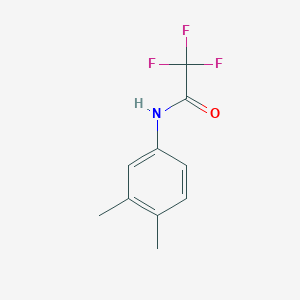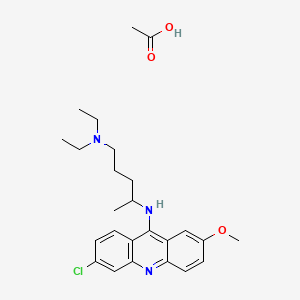
Quinacrine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinacrine acetate is a derivative of acridine, a heterocyclic compound. It has been historically used as an antimalarial drug but has found applications in various other fields due to its unique chemical properties. This compound is known for its bright yellow color and its ability to bind to nucleic acids, making it useful in biological staining and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinacrine acetate typically involves the reaction of 6-chloro-2-methoxyacridine with diethylamine in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinacrine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinacrine N-oxide.
Reduction: It can be reduced to form dihydroquinacrine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinacrine N-oxide
Reduction: Dihydroquinacrine
Substitution: Various substituted quinacrine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinacrine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining nucleic acids in microscopy.
Medicine: Investigated for its potential use in treating diseases such as lupus erythematosus and certain types of cancer.
Industry: Used in the production of dyes and pigments due to its bright yellow color.
Mechanism of Action
Quinacrine acetate exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. This compound also inhibits enzymes like phospholipase A2 and cholinesterase, contributing to its anti-inflammatory and antiparasitic properties .
Comparison with Similar Compounds
Quinacrine acetate is part of the acridine family of compounds, which includes:
Acridine orange: Used as a cytochemical stain.
Acriflavine: Employed as an antiseptic.
Amsacrine: Used as an antineoplastic agent.
Compared to these compounds, this compound is unique in its broad range of applications, from antimalarial use to potential anticancer properties. Its ability to bind to nucleic acids and inhibit various enzymes sets it apart from other acridine derivatives .
Properties
CAS No. |
78901-94-7 |
|---|---|
Molecular Formula |
C25H34ClN3O3 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
InChI Key |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
Related CAS |
83-89-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)

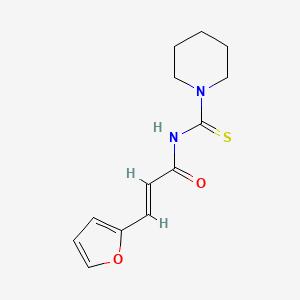
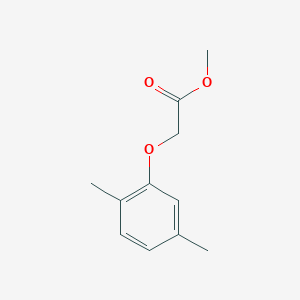
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
